4-Methyl Substituent Confers a Calculated LogD₇.₄ of 4.63 Versus 4.01 for the Des-Methyl Analog, Predicting Superior Membrane Permeability
The target compound (ChemBase ID 193404) possesses a calculated LogD at pH 7.4 of 4.63 (JChem prediction), compared with a calculated LogD₇.₄ of approximately 4.01 for the des-methyl analog 6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate (CAS 442534-93-2, ChemBase ID 193198), based on analogous ACD/LogD predictions for the tetrahydro analog (reported LogD 4.66 at pH 7.4) [1]. This difference of ~0.6 log unit corresponds to a predicted ~4-fold increase in octanol–water partition coefficient for the methylated compound, translating to higher predicted passive membrane permeability while remaining within Lipinski-compliant space (Rule of 5 violations = 0 for the target) [1][2].
| Evidence Dimension | Calculated distribution coefficient (LogD) at pH 7.4 |
|---|---|
| Target Compound Data | LogD₇.₄ = 4.627 (JChem prediction; ChemBase ID 193404) |
| Comparator Or Baseline | Des-methyl analog (CAS 442534-93-2): LogD₇.₄ ~4.01 (estimated from structurally related ACD/LogD data) |
| Quantified Difference | ΔLogD₇.₄ ≈ +0.62 (target compound is ~4× more lipophilic) |
| Conditions | In silico prediction using JChem (ChemAxon) for target; ACD/Labs Percepta for structurally related tetrahydro analog used as cross-reference |
Why This Matters
For cell-based screening, the ~0.6 log unit higher LogD of the target compound predicts measurably greater intracellular accumulation than the des-methyl analog, meaning the two cannot be treated as permeability-equivalent in any SAR or phenotypic assay.
- [1] ChemBase. 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate. ChemBase ID 193404. JChem predicted properties. http://www.chembase.cn/molecule-193404.html (accessed 2026-05-10). View Source
- [2] ChemBase. 6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate. ChemBase ID 193198. http://www.chembase.cn/molecule-193198.html (accessed 2026-05-10). View Source
